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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daurisoline-d2, a deuterated form
of the bioactive bis-benzylisoquinoline alkaloid, Daurisoline. This document details its chemical
identity, supplier information, and delves into its mechanisms of action, supported by
experimental data and protocols.

Chemical Identity and Supplier Information

Daurisoline-d2 is the deuterium-labeled counterpart of Daurisoline. While a specific CAS
number for Daurisoline-d2 is not consistently available, it is commonly referenced by the CAS
number of the parent compound.

Table 1: Chemical and Supplier Information for Daurisoline and Daurisoline-d2
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Property Information

Compound Name Daurisoline-d2

Parent Compound Daurisoline

Parent CAS Number 70553-76-3[1][2][3]
Molecular Formula Cs7H40D2N20s

Confirmed Supplier (Daurisoline-d2) MedchemExpress (MCE)[4]

) ) o Cayman Chemical[2], Selleck Chemicals|[5],
Potential Suppliers (Daurisoline)
ChemFaces|6]

Researchers interested in procuring Daurisoline-d2 should contact MedchemExpress directly.
For the unlabeled compound, several other suppliers are available. It is advisable to inquire
with suppliers of the parent compound about the availability of its deuterated analogues.

Biological Activity and Mechanisms of Action

Daurisoline exhibits a range of biological activities, primarily as a potent autophagy blocker and
an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][4] These
activities give it potential applications in cancer research and cardiology. The deuterated form,
Daurisoline-d2, is a valuable tool for pharmacokinetic and metabolic studies of Daurisoline.

Inhibition of Autophagy

Daurisoline has been shown to inhibit autophagy, a cellular process of degradation and
recycling of cellular components. This inhibition can sensitize cancer cells to chemotherapy.
The mechanism of autophagy inhibition involves the impairment of lysosomal function and
acidification.[1]

Signaling Pathway: Daurisoline's Impact on Autophagy
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Daurisoline inhibits autophagy by disrupting lysosomal function.
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Modulation of Cancer-Related Signaling Pathways

Recent studies have elucidated Daurisoline's role in modulating key signaling pathways
implicated in cancer progression, including the AKT-HK2 and JAK2/STAT3 pathways.

Daurisoline has been shown to inhibit glycolysis in lung cancer cells by targeting the AKT-HK2
axis. It directly binds to AKT, leading to a reduction in the protein level of Hexokinase 2 (HK2).

[7]

Signaling Pathway: Daurisoline's Inhibition of the AKT-HK2 Axis
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Daurisoline inhibits glycolysis by targeting the AKT-HK2 pathway.
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Daurisoline can also modulate the JAK2/STAT3 signaling pathway, which is crucial for cell
survival, proliferation, and inflammation. Inhibition of this pathway can contribute to the anti-

tumor effects of Daurisoline.

Signaling Pathway: Daurisoline's Modulation of JAK2/STAT3 Signaling
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Daurisoline can inhibit the JAK2/STAT3 signaling pathway.
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hERG Channel Inhibition

Daurisoline is a known inhibitor of the hERG potassium channel, an activity that underlies its
antiarrhythmic effects.[8] However, this also raises concerns about potential cardiotoxicity (QT
prolongation). The inhibitory effect of Daurisoline on the hERG current is concentration- and
voltage-dependent.[8]

Table 2: ICso Values of Daurisoline in Various Assays

Assay Cell Line ICs0 (M)
Camptothecin-induced

HelLa 74.75 + 1.03
Autophagy
A549 50.54 +1.02
HCT116 80.81+1.10
ADP-induced Platelet ]

Rabbit Whole Blood 100

Aggregation

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for
studying the effects of Daurisoline. Researchers should optimize these protocols for their
specific experimental conditions.

Western Blot Analysis of AKT and HK2

This protocol is for assessing the effect of Daurisoline on the protein levels of total AKT,
phosphorylated AKT (p-AKT), and HK2.[7]

e Cell Culture and Treatment: Culture lung cancer cell lines (e.g., HCC827, H460) in
appropriate media. Treat cells with varying concentrations of Daurisoline for a specified time
(e.g., 48 hours).

o Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.
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o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate with primary antibodies against AKT, p-AKT (Ser473), HK2, and a loading control
(e.g., B-actin or GAPDH) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Experimental Workflow: Western Blot Analysis
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A typical workflow for Western blot analysis.

Autophagy Flux Assay
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This protocol can be used to assess the effect of Daurisoline on autophagic flux, often by
monitoring the levels of LC3-Il and p62.

e Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with Daurisoline, with or
without an autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., chloroquine) as
a control.

e Fluorescence Microscopy (for GFP-LC3 puncta):
o Transfect cells with a GFP-LC3 plasmid.

o After treatment, fix the cells and visualize the formation of GFP-LC3 puncta using a
fluorescence microscope. Increased puncta can indicate either autophagy induction or a
block in autophagosome degradation.

» Western Blot Analysis (for LC3 and p62):
o Prepare cell lysates as described in the Western blot protocol.

o Probe membranes with antibodies against LC3 and p62. An accumulation of both LC3-II
and p62 is indicative of a blockage in autophagic flux.

hERG Patch-Clamp Electrophysiology

This is a specialized technique to measure the effect of Daurisoline on the hERG potassium
channel current.[8]

e Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
o Patch-Clamp Recording:

o Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data
acquisition system.

o Use appropriate intracellular and extracellular solutions.

o Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves
a depolarizing step to activate the channels followed by a repolarizing step to measure the
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tail current.

o Drug Application: Perfuse the cells with the extracellular solution containing various
concentrations of Daurisoline.

o Data Analysis: Measure the peak tail current amplitude before and after drug application to
determine the percentage of inhibition and calculate the I1Cso value.

Note on Experimental Protocols: The protocols provided are general outlines. For detailed,
step-by-step instructions, including buffer compositions and specific antibody dilutions, it is
essential to consult the original research articles cited in this guide.

Conclusion

Daurisoline-d2 is a valuable research tool for investigating the pharmacokinetics and
metabolism of Daurisoline, a natural compound with significant potential in oncology and
cardiology. Its mechanisms of action, centered on the inhibition of autophagy and modulation of
key signaling pathways like AKT-HK2 and JAK2/STATS3, as well as its effects on the hERG
channel, make it a compound of high interest for drug development professionals. This guide
provides a foundational understanding for researchers to design and execute further studies on
this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to Daurisoline-d2: Properties,
Suppliers, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365218#daurisoline-d2-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11660295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11660295/
https://pubmed.ncbi.nlm.nih.gov/22974355/
https://pubmed.ncbi.nlm.nih.gov/22974355/
https://www.benchchem.com/product/b12365218#daurisoline-d2-cas-number-and-supplier-information
https://www.benchchem.com/product/b12365218#daurisoline-d2-cas-number-and-supplier-information
https://www.benchchem.com/product/b12365218#daurisoline-d2-cas-number-and-supplier-information
https://www.benchchem.com/product/b12365218#daurisoline-d2-cas-number-and-supplier-information
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12365218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

